molecular formula C20H14FN3O B5583467 2-[4-(2-FLUOROANILINO)-2-QUINAZOLINYL]PHENOL

2-[4-(2-FLUOROANILINO)-2-QUINAZOLINYL]PHENOL

Cat. No.: B5583467
M. Wt: 331.3 g/mol
InChI Key: WXRFHQWFZXASFB-UHFFFAOYSA-N
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Description

2-[4-(2-Fluoroanilino)-2-quinazolinyl]phenol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom in the aniline moiety enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoroanilino)-2-quinazolinyl]phenol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone. This reaction is often carried out in the presence of a catalyst such as trifluoroacetic acid.

    Introduction of the Fluoroanilino Group: The fluoroanilino group is introduced through a nucleophilic substitution reaction. This involves reacting the quinazoline core with 2-fluoroaniline in the presence of a base such as potassium carbonate.

    Formation of the Phenol Group: The phenol group is introduced through a hydroxylation reaction, which can be achieved using a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluoroanilino)-2-quinazolinyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-[4-(2-Fluoroanilino)-2-quinazolinyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

    Industry: Used in the development of new materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoroanilino)-2-quinazolinyl]phenol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Anilinoquinazoline: Lacks the fluorine atom, resulting in lower biological activity.

    2-Phenoxyquinazoline: Contains a phenoxy group instead of an anilino group, leading to different biological properties.

    2,3-Diphenoxyquinazoline: Contains two phenoxy groups, which significantly alter its chemical and biological properties.

Uniqueness

2-[4-(2-Fluoroanilino)-2-quinazolinyl]phenol is unique due to the presence of the fluorine atom in the aniline moiety, which enhances its biological activity and stability. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry.

Properties

IUPAC Name

2-[4-(2-fluoroanilino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-9-3-5-11-17(15)23-19-13-7-1-4-10-16(13)22-20(24-19)14-8-2-6-12-18(14)25/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRFHQWFZXASFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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